molecular formula C10H9NO2 B13508594 3-Benzyl-2,3-dihydro-1,3-oxazol-2-one

3-Benzyl-2,3-dihydro-1,3-oxazol-2-one

Cat. No.: B13508594
M. Wt: 175.18 g/mol
InChI Key: QFISJXQBMWJORP-UHFFFAOYSA-N
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Description

3-Benzyl-2,3-dihydro-1,3-oxazol-2-one is a heterocyclic compound that belongs to the oxazolone family This compound features a five-membered ring containing both oxygen and nitrogen atoms, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2,3-dihydro-1,3-oxazol-2-one can be achieved through several methods. One common approach involves the cyclization of N-benzylamino acids with carbonyl compounds under acidic conditions. Another method includes the reaction of benzyl isocyanate with α-hydroxy acids, followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2,3-dihydro-1,3-oxazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazolones, dihydro derivatives, and other functionalized compounds .

Scientific Research Applications

3-Benzyl-2,3-dihydro-1,3-oxazol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-2,3-dihydro-1,3-oxazol-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-2,3-dihydro-1,3-oxazol-2-one is unique due to its specific structure, which combines the reactivity of the oxazolone ring with the versatility of the benzyl group. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-benzyl-1,3-oxazol-2-one

InChI

InChI=1S/C10H9NO2/c12-10-11(6-7-13-10)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

QFISJXQBMWJORP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=COC2=O

Origin of Product

United States

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